molecular formula C17H20N2O3 B14905962 rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile

Katalognummer: B14905962
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: YEINXXXMWDRPAH-WMLDXEAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile: is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxymethyl group, and a methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and functionalization with hydroxymethyl and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile include other pyrrolidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

(3R,4S)-3-cyclopropyl-4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C17H20N2O3/c1-22-15-6-2-12(3-7-15)8-19-9-14(10-20)17(11-18,16(19)21)13-4-5-13/h2-3,6-7,13-14,20H,4-5,8-10H2,1H3/t14-,17+/m0/s1

InChI-Schlüssel

YEINXXXMWDRPAH-WMLDXEAASA-N

Isomerische SMILES

COC1=CC=C(C=C1)CN2C[C@H]([C@@](C2=O)(C#N)C3CC3)CO

Kanonische SMILES

COC1=CC=C(C=C1)CN2CC(C(C2=O)(C#N)C3CC3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.